molecular formula C9H10S B6153770 3-cyclopropylbenzene-1-thiol CAS No. 1838169-47-3

3-cyclopropylbenzene-1-thiol

Cat. No.: B6153770
CAS No.: 1838169-47-3
M. Wt: 150.2
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropylbenzene-1-thiol is an aromatic thiol compound with the molecular formula C9H10S It features a benzene ring substituted with a cyclopropyl group and a thiol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aromatic thiols, including 3-cyclopropylbenzene-1-thiol, can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropylbenzene-1-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

3-cyclopropylbenzene-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropylbenzene-1-thiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, potentially modulating their activity through thiol-disulfide exchange reactions .

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: An aromatic thiol with a simpler structure, lacking the cyclopropyl group.

    Benzyl Mercaptan: Contains a benzene ring and a thiol group, but with a different substitution pattern.

    Cyclohexylbenzene-1-thiol: Similar structure but with a cyclohexyl group instead of a cyclopropyl group.

Uniqueness

3-cyclopropylbenzene-1-thiol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

1838169-47-3

Molecular Formula

C9H10S

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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